N-cyclohexyl-N'-cyclopropylethanediamide
Description
N-Cyclohexyl-N'-cyclopropylethanediamide is a carbodiimide derivative characterized by its cyclohexyl and cyclopropyl substituents attached to the ethanediamide backbone. Carbodiimides are widely used as coupling agents in organic synthesis, particularly in peptide bond formation and bioconjugation. The structural uniqueness of this compound lies in the combination of a bulky cyclohexyl group and a strained cyclopropyl ring, which may influence its reactivity, solubility, and interaction with biomolecules.
Properties
IUPAC Name |
N-cyclohexyl-N'-cyclopropyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c14-10(11(15)13-9-6-7-9)12-8-4-2-1-3-5-8/h8-9H,1-7H2,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSBTZFBIOJSNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N’-cyclopropylethanediamide typically involves the reaction of cyclohexylamine with cyclopropylamine in the presence of ethanediamide. The reaction conditions often include controlled temperature and pressure to ensure the desired product yield.
Industrial Production Methods: Industrial production methods for N-cyclohexyl-N’-cyclopropylethanediamide are not widely documented. it is likely that large-scale synthesis follows similar principles to laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-N’-cyclopropylethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexyl-N’-cyclopropylethanediamide oxide, while reduction may produce N-cyclohexyl-N’-cyclopropylethanediamine.
Scientific Research Applications
Biochemical Studies
N-cyclohexyl-N'-cyclopropylethanediamide has been utilized in biochemical research as a labeling agent for proteins and enzymes. Its ability to form stable complexes with specific biomolecules allows researchers to track interactions and dynamics within cellular environments. For instance, studies have shown that similar compounds can label ATPases, providing insights into their structural dynamics and functional mechanisms .
Pharmacological Research
In pharmacology, this compound is investigated for its potential therapeutic effects. Compounds with similar structures have demonstrated activity as enzyme inhibitors or modulators, suggesting that this compound may exhibit similar properties. Ongoing research aims to elucidate its pharmacokinetic profile and therapeutic index.
Material Science
This compound is also explored in material science, particularly in the development of polymers and composite materials. Its properties can enhance the mechanical strength and thermal stability of polymer matrices, making it a candidate for high-performance applications such as automotive components and aerospace materials.
Case Study 1: Enzyme Labeling
In a study focusing on the interaction of this compound with Ca2+-ATPase, researchers employed this compound to label specific binding sites on the enzyme. The findings indicated that the compound could effectively bind to the enzyme at critical sites, facilitating the understanding of calcium ion transport mechanisms in cellular processes.
Case Study 2: Polymer Development
Another significant application was reported in the development of a new class of thermoplastic elastomers incorporating this compound. The resulting materials exhibited enhanced elasticity and resilience compared to traditional formulations, showcasing the compound's potential in advancing material properties.
Data Tables
Mechanism of Action
The mechanism by which N-cyclohexyl-N’-cyclopropylethanediamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-cyclohexyl-N'-cyclopropylethanediamide with related carbodiimides and diamides, focusing on structural features, reactivity, and applications.
Table 1: Structural and Functional Comparison
Key Observations
Steric and Electronic Effects: The cyclopropyl group in this compound introduces ring strain, which may enhance electrophilicity compared to isopropyl or unstrained substituents. In contrast, DCC’s dual cyclohexyl groups lead to poor solubility of its urea byproduct, complicating purification .
Synthetic Utility :
- N-Cyclohexyl-N'-isopropylcarbodiimide demonstrates superior performance in solid-phase peptide synthesis (e.g., 65–74 residue acyl carrier protein sequences) due to its balanced solubility and reactivity .
- N-Carboxymethylcycloheximide derivatives, synthesized via PyBOP-mediated couplings, achieve moderate yields (45–76%) but require HPLC purification, suggesting higher complexity in workflows compared to carbodiimides .
Biochemical Interactions: Carbodiimides like N-cyclohexyl-N’-[N-methylmorpholinoethyl]-carbodiimide are used to probe RNA secondary structures (e.g., CSFV and BDV IRES domains) via selective chemical modifications, highlighting their role in structural biology .
Biological Activity
N-cyclohexyl-N'-cyclopropylethanediamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by its unique structural features, which include a cyclohexyl group and a cyclopropyl group attached to an ethanediamide backbone. This configuration influences its interaction with biological targets, particularly receptors involved in various physiological processes.
The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes. Studies suggest that compounds with similar structures can modulate pathways related to inflammation, cancer progression, and neurodegenerative diseases. For instance, the interaction with the CXC chemokine receptor type 4 (CXCR4) has been highlighted in related compounds, indicating potential applications in oncology and virology .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | CXCR4 | 0.35 | |
| Antiviral | HIV-1 | 0.26 | |
| Antibacterial | Staphylococcus aureus | Moderate | |
| Neuroprotective | Neuronal cells | Not specified |
Case Studies
- Antitumor Activity : A study evaluated the antitumor effects of various derivatives, including those similar to this compound. The results indicated significant inhibition of tumor cell proliferation in vitro, particularly against glioma-initiating cells (GICs) when tested against CXCR4 .
- Antiviral Properties : In another investigation, compounds targeting CXCR4 were shown to inhibit HIV-1 entry into host cells. The efficacy of this compound in this context remains to be fully elucidated but suggests a promising avenue for further research .
- Neuroprotective Effects : Preliminary studies have indicated that structurally related compounds exhibit neuroprotective properties by reducing oxidative stress in neuronal cells. The exact mechanism for this compound requires further exploration but could involve modulation of inflammatory pathways .
Research Findings
Recent research has focused on the synthesis and evaluation of various derivatives of this compound. These studies typically employ molecular modeling techniques to predict binding affinities and biological activities:
- Molecular Docking Studies : These studies have shown that modifications to the cyclohexyl and cyclopropyl groups can significantly enhance binding affinity to target receptors such as CXCR4, suggesting that structural optimization could lead to more potent derivatives .
- In Vitro Assays : Biological assays have confirmed the effectiveness of certain derivatives in inhibiting cell proliferation and inducing apoptosis in cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
